2-{[4-(2,3,6-trimethylphenoxy)butyl]amino}ethanol ethanedioate (salt)
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Overview
Description
2-{[4-(2,3,6-trimethylphenoxy)butyl]amino}ethanol ethanedioate (salt), also known as TMAE, is a chemical compound that has been extensively studied for its potential use in scientific research. TMAE is a salt form of the compound and is commonly used in laboratory experiments due to its unique properties.
Mechanism of Action
The mechanism of action of 2-{[4-(2,3,6-trimethylphenoxy)butyl]amino}ethanol ethanedioate (salt) is not fully understood, but it is believed to interact with the lipid bilayer of cell membranes, leading to changes in membrane fluidity and stability. 2-{[4-(2,3,6-trimethylphenoxy)butyl]amino}ethanol ethanedioate (salt) has also been shown to interact with proteins and enzymes, stabilizing them and preventing denaturation.
Biochemical and physiological effects:
2-{[4-(2,3,6-trimethylphenoxy)butyl]amino}ethanol ethanedioate (salt) has been shown to have a variety of biochemical and physiological effects, including improving the stability of proteins and enzymes, enhancing the stability of lipid-based systems, and improving the performance of biosensors and other diagnostic tools. 2-{[4-(2,3,6-trimethylphenoxy)butyl]amino}ethanol ethanedioate (salt) has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[4-(2,3,6-trimethylphenoxy)butyl]amino}ethanol ethanedioate (salt) in laboratory experiments is its ability to stabilize proteins and enzymes, which can be difficult to work with due to their tendency to denature. 2-{[4-(2,3,6-trimethylphenoxy)butyl]amino}ethanol ethanedioate (salt) also has the ability to stabilize lipid-based systems, making it a valuable tool for drug delivery research. However, one of the limitations of using 2-{[4-(2,3,6-trimethylphenoxy)butyl]amino}ethanol ethanedioate (salt) is its potential toxicity, which must be carefully monitored in laboratory experiments.
Future Directions
There are many potential future directions for research involving 2-{[4-(2,3,6-trimethylphenoxy)butyl]amino}ethanol ethanedioate (salt), including its use in the development of new drug delivery systems, biosensors, and other diagnostic tools. Additionally, further research is needed to fully understand the mechanism of action of 2-{[4-(2,3,6-trimethylphenoxy)butyl]amino}ethanol ethanedioate (salt) and its potential applications in the treatment of oxidative stress-related diseases. Overall, 2-{[4-(2,3,6-trimethylphenoxy)butyl]amino}ethanol ethanedioate (salt) is a valuable tool for scientific research and has the potential to have a significant impact on a variety of fields.
Synthesis Methods
2-{[4-(2,3,6-trimethylphenoxy)butyl]amino}ethanol ethanedioate (salt) can be synthesized using a variety of methods, including the reaction of 2-aminoethanol with 4-(2,3,6-trimethylphenoxy)butyl chloride. The resulting compound can then be reacted with ethanedioic acid to form the salt form of 2-{[4-(2,3,6-trimethylphenoxy)butyl]amino}ethanol ethanedioate (salt).
Scientific Research Applications
2-{[4-(2,3,6-trimethylphenoxy)butyl]amino}ethanol ethanedioate (salt) has been used in a variety of scientific research applications, including as a stabilizer for proteins and enzymes. 2-{[4-(2,3,6-trimethylphenoxy)butyl]amino}ethanol ethanedioate (salt) has also been shown to improve the stability of liposomes and other lipid-based systems, making it a valuable tool for drug delivery research. Additionally, 2-{[4-(2,3,6-trimethylphenoxy)butyl]amino}ethanol ethanedioate (salt) has been used in the development of biosensors and other diagnostic tools.
properties
IUPAC Name |
oxalic acid;2-[4-(2,3,6-trimethylphenoxy)butylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.C2H2O4/c1-12-6-7-13(2)15(14(12)3)18-11-5-4-8-16-9-10-17;3-1(4)2(5)6/h6-7,16-17H,4-5,8-11H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHRPNIEYNDKPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCCCNCCO)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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